

Asymmetric Crotylation of Ketones with Chiral Catalysts: Application Notes and Protocols

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Compound of Interest

Compound Name: Crotyl bromide

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Application Notes

The asymmetric crotylation of ketones is a powerful transformation in organic synthesis for the stereoselective construction of tertiary homoallylic alcohols. These chiral building blocks are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. This document provides an overview of chiral catalyst systems for the enantioselective and diastereoselective crotylation of ketones, focusing on practical applications and detailed experimental protocols.

Chiral Diol-Catalyzed Asymmetric Crotylation of Ketones

A highly effective method for the asymmetric crotylation of ketones employs chiral BINOL-derived diols as catalysts in conjunction with crotyldiisopropoxyboranes. This approach, developed by Schaus and coworkers, demonstrates excellent enantioselectivity and diastereoselectivity for a range of ketone substrates.

The reaction utilizes a chiral Brønsted acid catalyst, generated in situ from the chiral diol and the boronate reagent, which activates the ketone for nucleophilic attack by the crotylboronate. The stereochemical outcome of the reaction is dependent on the geometry of the crotylboronate ((E) or (Z)) and the chirality of the diol catalyst.

Key Features:

- **High Enantioselectivity:** Excellent enantiomeric ratios (er) are achieved for various aromatic ketones.
- **High Diastereoselectivity:** The reaction proceeds with high diastereoselectivity, with (E)-crotylboronates typically yielding anti-products and (Z)-crotylboronates yielding syn-products.
- **Broad Substrate Scope:** The methodology is applicable to a variety of acetophenones, including electron-rich and electron-deficient derivatives, as well as heteroaromatic ketones.

Table 1: Asymmetric Crotylation of Acetophenone with Crotyldiisopropoxyboranes Catalyzed by (S)-3,3'-Br₂-BINOL

Entry	Crotylboronate	Product Diastereomer	Yield (%)	dr	er
1	(E)-crotyldiisopropoxyborane	anti	85	>98:2	98:2
2	(Z)-crotyldiisopropoxyborane	syn	82	>98:2	98:2

Data sourced from Lou, S.; Moquist, P. N.; Schaus, S. E. J. Am. Chem. Soc. 2006, 128 (39), 12660–12661 and its supporting information.

Other Chiral Catalyst Systems

While the chiral diol-catalyzed boron-based system is well-documented, other transition metal-based catalysts have shown promise in the asymmetric crotylation of ketones and related transformations.

- **Copper Catalysis:** Copper(I) complexes with chiral ligands have been developed for the dynamic kinetic asymmetric allylation and crotylation of racemic α -substituted ketones, providing access to α,β -stereogenic tertiary alcohols with high diastereo- and enantioselectivity.^[1]

- Iridium and Ruthenium Catalysis: Chiral iridium and ruthenium complexes have been effectively used in the transfer hydrogenation-mediated carbonyl crotylation of alcohols and aldehydes.[2][3] While direct application to ketones is less common in these systems, they represent a powerful strategy for generating the active nucleophile in situ.

Further research is ongoing to expand the scope and practicality of these and other catalyst systems for the direct asymmetric crotylation of a broader range of ketone substrates.

Experimental Protocols

Protocol 1: Asymmetric Crotylation of Acetophenone using (S)-3,3'-Br₂-BINOL

This protocol is adapted from the supporting information of Lou, S.; Moquist, P. N.; Schaus, S. E. J. Am. Chem. Soc. 2006, 128, 12660-12661.

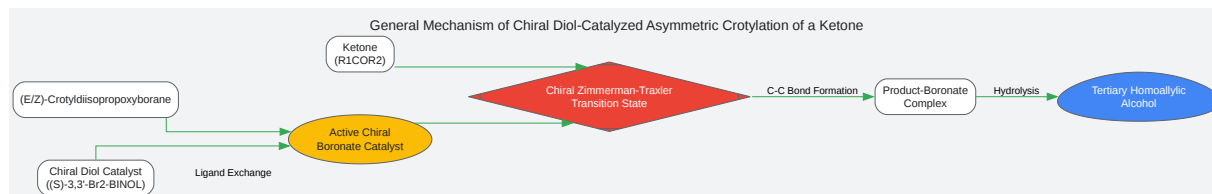
Materials:

- (S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
- α,α,α -Trifluorotoluene
- Toluene
- Acetophenone
- (E)- or (Z)-crotyldiisopropoxyborane (1.0 M solution in toluene)
- Saturated aqueous NH₄Cl solution
- Anhydrous Na₂SO₄
- Argon gas supply
- Oven-dried glassware

Procedure:

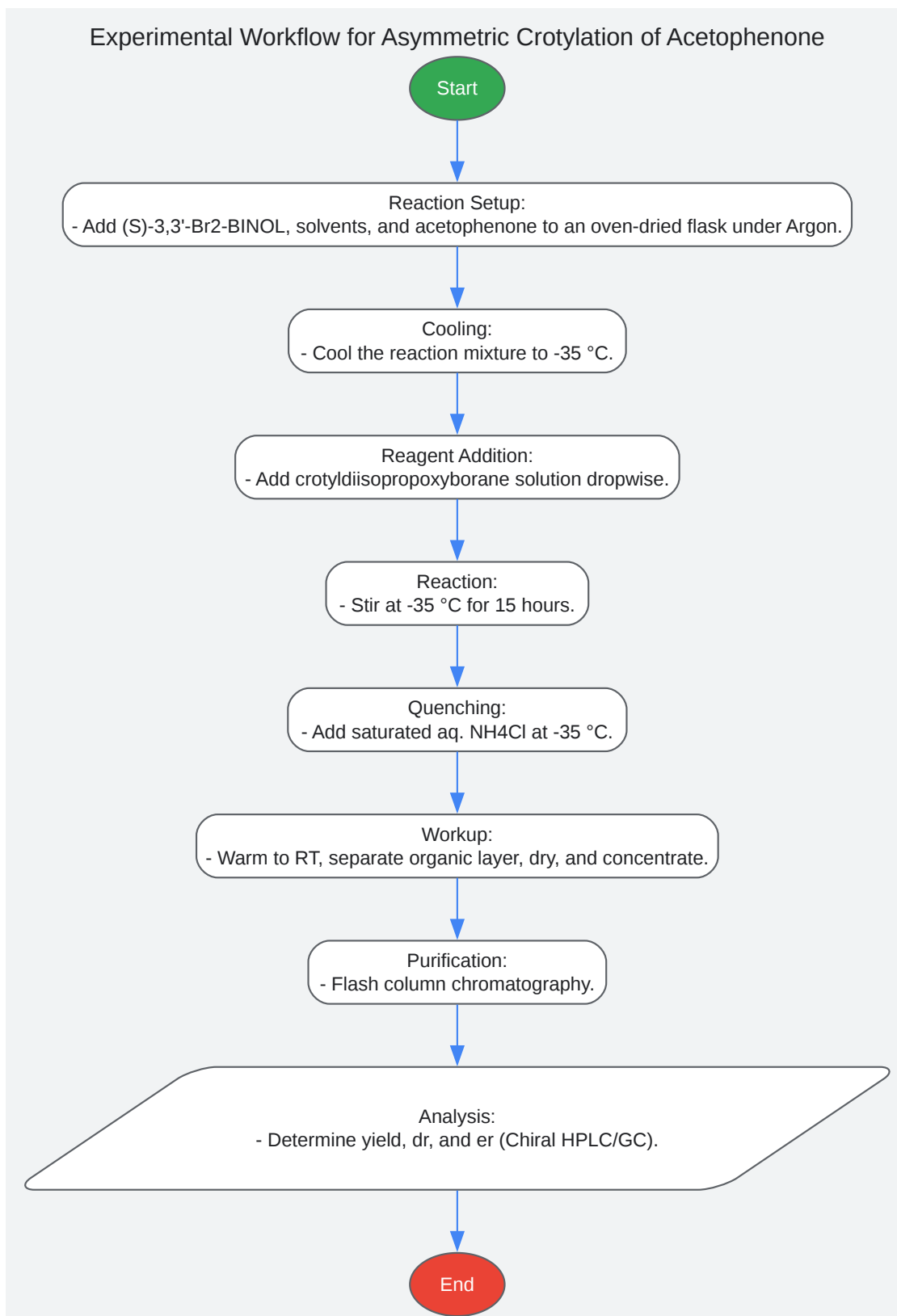
- To an oven-dried glass vessel equipped with a stir bar, add (S)-3,3'-dibromo-1,1'-bi-2-naphthol (33 mg, 0.075 mmol, 15 mol%).
- Flush the vessel with argon.
- Add α,α,α -trifluorotoluene (3.75 mL) and toluene (0.75 mL).
- Add acetophenone (87.5 μ L, 0.75 mmol).
- Stir the mixture under argon at room temperature for 5 minutes.
- Cool the reaction mixture to -35 °C in a suitable cooling bath.
- Slowly add the (E)- or (Z)-crotyldiisopropoxyborane solution (500 μ L, 0.5 mmol, 1.0 M in toluene) dropwise via syringe.
- Stir the reaction mixture at -35 °C for 15 hours.
- Quench the reaction at -35 °C by adding saturated aqueous NH_4Cl solution (5 mL).
- Allow the biphasic mixture to warm to room temperature and stir for 10 minutes.
- Separate the organic layer and dry it over anhydrous Na_2SO_4 .
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
- Determine the diastereomeric and enantiomeric ratios using chiral HPLC or GC analysis.

Visualizations



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Caption: Proposed mechanism for chiral diol-catalyzed asymmetric crotylation.



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Caption: Step-by-step experimental workflow for asymmetric crotylation.

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